6-CYCLOPROPYL-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Overview
Description
6-CYCLOPROPYL-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropyl group, a dihydro-1,4-benzodioxin moiety, and a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
The synthesis of 6-CYCLOPROPYL-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps. One common method includes the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride as a base and N,N-dimethylformamide as the reaction medium .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly in the presence of polar aprotic solvents and bases like lithium hydride.
Scientific Research Applications
6-CYCLOPROPYL-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It is being explored for its potential use in treating diseases like Alzheimer’s.
Industry: The compound’s unique structure makes it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymes, leading to a cascade of biochemical reactions that result in its pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with cyclin-dependent kinases (CDKs), making it a potential candidate for cancer treatment .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and 1,4-benzodioxane derivatives. These compounds share structural similarities but differ in their pharmacological profiles and applications. For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are known for their diverse pharmacological activities, including anticancer and antimicrobial properties . The unique combination of the cyclopropyl group and the dihydro-1,4-benzodioxin moiety in 6-CYCLOPROPYL-N~4~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE sets it apart from other similar compounds.
Properties
IUPAC Name |
6-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-15-23-19(25(30)26-17-9-10-21-22(13-17)32-12-11-31-21)14-20(16-7-8-16)27-24(23)29(28-15)18-5-3-2-4-6-18/h2-6,9-10,13-14,16H,7-8,11-12H2,1H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTVEMLVUDJPQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC5=C(C=C4)OCCO5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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